molecular formula C18H13Br2OP B1283679 Bis(4-bromophenyl)phenylphosphine oxide CAS No. 93869-52-4

Bis(4-bromophenyl)phenylphosphine oxide

Cat. No.: B1283679
CAS No.: 93869-52-4
M. Wt: 436.1 g/mol
InChI Key: URGNHDJCYWEAKG-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)phenylphosphine oxide: is a notable compound in the field of organophosphorus chemistry. It is recognized for its unique structural and functional properties, combining a phosphorus atom with three distinct phenyl groups, two of which are substituted with bromine atoms . This compound is valuable in various chemical applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)phenylphosphine oxide is synthesized through the oxidation of bis(4-bromophenyl)phenylphosphine. The phosphine group is converted to a phosphine oxide, introducing a highly polar functional group that significantly alters the chemical behavior of the molecule .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-bromophenyl)phenylphosphine oxide serves as a valuable ligand in coordination chemistry. It forms stable complexes with various metal centers, which are used as catalysts in chemical reactions, including organic synthesis and industrial processes .

Biology and Medicine:

Industry: In materials science, this compound is utilized to develop advanced materials with specific properties. These materials can be employed in electronic devices, sensors, and high-performance coatings .

Mechanism of Action

The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .

Comparison with Similar Compounds

Comparison: Bis(4-bromophenyl)phenylphosphine oxide is unique due to the presence of bromine atoms in the phenyl groups, which can influence the electronic properties of the metal center in coordination complexes. This can affect the reactivity and selectivity of the catalyzed reactions, making it distinct from its fluorine, chlorine, and methyl-substituted counterparts .

Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGNHDJCYWEAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93869-52-4
Record name Bis(4-bromophenyl)phenylphosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.05 g (24 mmol) of bis(4-bromophenyl)phenylphosphine were dissolved in 200 ml of ethyl acetate in a 500 ml four-necked flask with internal thermometer, mechanical stirrer, reflux condenser and dropping funnel and cooled to an internal temperature of 5° C. A solution of 2.25 ml (26.4 mmol) of H2O2 (35%) in 17.5 ml of water was added dropwise over the course of 30 min., and the mixture was stirred at room temperature for a further 12 h. 25 ml of saturated sodium sulfite solution were subsequently added, the organic phase was separated off, washed twice with saturated sodium sulfite solution and dried over sodium sulfate. The solvent was removed under reduced pressure. The purification was carried out firstly by column chromatography on silica using a solvent mixture of initially hexane:ethyl acetate 2:1 to hexane:ethyl acetate 1:1. Further purification was carried out by recrystallisation from heptane/toluene, giving 6.5 g of product in a purity of 99.7% (according to HPLC). 1H-NMR (500 MHz, CDCl3): [ppm] 7.46-7.66 (m). 31P-NMR (CDCl3): [ppm] 28.40.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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